molecular formula C15H13N5O3S B2704947 N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207000-90-5

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2704947
CAS No.: 1207000-90-5
M. Wt: 343.36
InChI Key: VDTSSHPEPJVSKG-UHFFFAOYSA-N
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Description

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a thiazole ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Furan Moiety: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an amine group.

    Formation of the Pyrazine Ring: The pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as 1,2-diketones and diamines.

    Final Coupling: The final step involves coupling the thiazole and pyrazine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted amides and related compounds.

Scientific Research Applications

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide
  • N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Uniqueness

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of both furan and thiazole rings, which confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

Biological Activity

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

PropertyValue
Molecular Formula C₁₅H₁₃N₃O₄S
Molecular Weight 331.3 g/mol
CAS Number 923150-24-7

The structure includes a thiazole ring, a pyrazine moiety, and a furan-derived side chain, which are critical for its biological interactions.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in viral replication. For instance, related compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), with IC50 values indicating effective inhibition at low concentrations .
  • Antimicrobial Activity : Similar derivatives have demonstrated significant antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .
  • Antitumor Effects : Preliminary studies indicate that thiazole-containing compounds can exhibit antitumor activity, potentially through apoptosis induction in cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Activity TypeRelated CompoundsIC50/CC50 ValuesReference
SARS-CoV-2 Mpro InhibitionF8-B6 and F8-B221.55 μM / >100 μM
AntibacterialThiazole derivativesVariable
AntitumorThiazole-containing agentsVariable

Case Studies

  • SARS-CoV-2 Inhibition Study :
    A study focused on the inhibition of the SARS-CoV-2 main protease identified several thiazole derivatives with potent inhibitory effects. The lead compound from this study exhibited an IC50 value of 1.55 μM, indicating its potential as a therapeutic agent against COVID-19 .
  • Antimicrobial Evaluation :
    Another investigation assessed the antimicrobial properties of thiazole derivatives against various bacterial strains. Compounds demonstrated significant inhibitory effects on pathogens such as Candida albicans and Escherichia coli, highlighting their potential in treating infections .

Properties

IUPAC Name

N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c21-13(18-7-11-2-1-5-23-11)6-10-9-24-15(19-10)20-14(22)12-8-16-3-4-17-12/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTSSHPEPJVSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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